Di-8-ANEPPS

作用机制

Target of Action

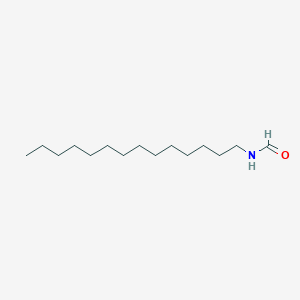

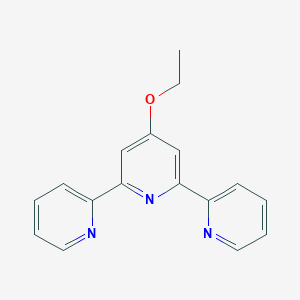

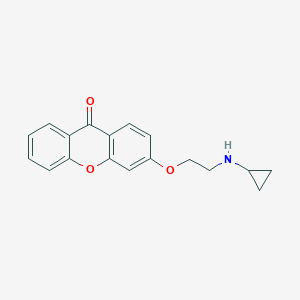

Di-8-ANEPPS is a naphthylstyryl voltage-sensitive dye . Its primary targets are the cellular membranes where it detects changes in membrane potential . It has been used to monitor ion currents in pituitary GH3 cells .

Mode of Action

This compound operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . It has been shown to reversibly increase the amplitude of Ca2±activated K+ current . It enhances the activity of large-conductance Ca2±activated K+ (BKCa) channels .

Biochemical Pathways

The compound’s action primarily affects the membrane potential of cells . It is involved in physiological processes such as nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating .

Pharmacokinetics

It is known that the dye is soluble in ethanol, dmso, and dmf . It is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .

Result of Action

This compound has been used to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . It has been shown to decrease the firing of action potentials in GH3 cells .

Action Environment

The action of this compound is influenced by the environment. For instance, it is less susceptible to internalization than di-4-ANEPPS, permitting extended observation . Its spectral properties are highly dependent on the environment .

生化分析

Biochemical Properties

Di-8-ANEPPS operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . This optical response is sufficiently fast to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . The magnitude of their potential-dependent fluorescence change is often small .

Cellular Effects

This compound has been shown to interact with the lipid bilayer of cell membranes . It has been used to measure transmembrane potentials statically and dynamically . The dye is less susceptible to internalization than di-4-ANEPPS, permitting extended observation .

Molecular Mechanism

This compound operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . These dyes display a potential-dependent shift in their excitation spectra, thus permitting the quantitation of membrane potential using excitation ratio measurements .

Temporal Effects in Laboratory Settings

This compound has been shown to be less susceptible to internalization than di-4-ANEPPS, permitting extended observation This suggests that this compound may be more stable over time in laboratory settings

Transport and Distribution

This compound is introduced into cells by direct addition of stock solution to cell culture medium . It is soluble in ethanol, DMSO, and DMF

Subcellular Localization

准备方法

合成路线和反应条件: Di-8-ANEPPS 的合成涉及 4-(2-(6-(二辛基氨基)-2-萘基)乙烯基)吡啶与 1,3-丙烷磺内酯的反应。 反应通常在二甲基亚砜 (DMSO) 或乙醇等有机溶剂中,在回流条件下进行 .

工业生产方法: 在工业生产中,this compound 的生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高收率和纯度。 最终产品通常通过重结晶或色谱技术进行纯化 .

化学反应分析

反应类型: Di-8-ANEPPS 主要进行与其荧光特性相关的反应。这些包括:

荧光猝灭: 与猝灭剂的相互作用会降低其荧光强度。

光漂白: 长时间暴露在光线下会导致其荧光特性的降解

常用试剂和条件:

溶剂: 乙醇、DMSO 和二甲基甲酰胺 (DMF) 是常用的溶剂。

科学研究应用

Di-8-ANEPPS 在科学研究中具有广泛的应用:

化学: 用作研究膜动力学和相互作用的探针。

生物学: 用于活细胞成像,监测神经元和心肌细胞中膜电位的变化。

医学: 用于神经疾病和心脏功能的研究。

工业: 应用于生物传感器和诊断工具的开发 .

5. 作用机理

This compound 通过改变其荧光特性来响应周围电场的变化。这种变化是由于其电子结构的改变,影响了其激发和发射光谱。 该染料与细胞膜的脂质双层结合,使其能够以高灵敏度检测膜电位变化 .

类似化合物:

Di-4-ANEPPS: ANEP 染料家族的另一个成员,用于类似的应用,但具有不同的光谱特性。

Di-2-ANEPEQ: 一种水溶性 ANEP 染料,适用于不同的实验条件

This compound 的独特性: this compound 的独特性在于其高亲脂性,使其能够在细胞膜的外小叶中停留较长时间。 这种特性使其特别适用于膜电位变化的长期研究 .

相似化合物的比较

Di-4-ANEPPS: Another member of the ANEP dye family, used for similar applications but with different spectral properties.

Di-2-ANEPEQ: A water-soluble ANEP dye, suitable for different experimental conditions

Uniqueness of Di-8-ANEPPS: this compound is unique due to its high lipophilicity, which allows it to remain in the outer leaflet of the cell membrane for extended periods. This property makes it particularly useful for long-term studies of membrane potential changes .

属性

IUPAC Name |

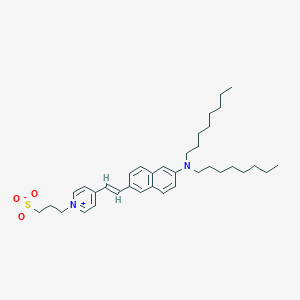

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSUSNUALIXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424766 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157134-53-7 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)

![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)